Introduction: The Ascendancy of Three-Dimensional Scaffolds in Medicinal Chemistry
Introduction: The Ascendancy of Three-Dimensional Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to 7-Methyl-1,7-diazaspiro[3.5]nonane (PubChem CID: 47002625) and its Role as a Privileged Scaffold in Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and superior pharmacokinetic profiles is a paramount objective. For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. However, the limitations of this "flatland" approach, such as poor solubility and metabolic instability, have become increasingly apparent[1]. This has catalyzed a shift towards three-dimensional, sp³-rich scaffolds that can explore chemical space more effectively.
Among these, diazaspirocycles have emerged as a particularly compelling class of compounds[2]. These are bicyclic heterocyclic molecules featuring two nitrogen atoms and a shared spirocyclic carbon junction, which locks the two rings in a rigid, defined three-dimensional orientation[2]. This inherent structural rigidity can lead to significant improvements in target binding, metabolic stability, and overall drug-like properties when compared to more flexible or planar analogs[1][3].
This guide focuses on the specific molecule 7-Methyl-1,7-diazaspiro[3.5]nonane (PubChem CID: 47002625) . While the PubChem database entry for this compound indicates a lack of specific literature or experimental data[4], its structural framework is of significant interest to drug development professionals. Therefore, this document will provide all available computed data for this specific molecule and, more broadly, explore the synthesis, properties, and applications of the diazaspiro[3.5]nonane core as a privileged scaffold in medicinal chemistry. We will delve into the rationale behind its use as a bioisosteric replacement for traditional motifs and outline potential synthetic strategies and research applications, drawing from authoritative data on closely related analogs.
Section 1: Core Data Profile for 7-Methyl-1,7-diazaspiro[3.5]nonane
While experimental data remains unpublished, computational and structural information for PubChem CID 47002625 provides a foundational profile for this molecule.
Caption: 2D Structure of 7-Methyl-1,7-diazaspiro[3.5]nonane.
Table 1: Physicochemical and Structural Data for PubChem CID 47002625 [4]
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂ | PubChem |
| Molecular Weight | 140.23 g/mol | PubChem |
| Monoisotopic Mass | 140.13135 Da | PubChem |
| IUPAC Name | 7-methyl-1,7-diazaspiro[3.5]nonane | PubChem |
| InChI | InChI=1S/C8H16N2/c1-10-6-3-8(4-7-10)2-5-9-8/h9H,2-7H2,1H3 | PubChem |
| InChIKey | OWFQLZVALHPYAC-UHFFFAOYSA-N | PubChem |
| SMILES | CN1CCC2(CCN2)CC1 | PubChem |
| XlogP (Predicted) | 0.3 | PubChem |
Table 2: Predicted Collision Cross Section (CCS) Data [4]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 141.13863 | 130.5 |
| [M+Na]⁺ | 163.12057 | 135.2 |
| [M+K]⁺ | 179.09451 | 136.1 |
| [M+NH₄]⁺ | 158.16517 | 144.5 |
Section 2: The Diazaspiro[3.5]nonane Scaffold as a Bioisostere
A key driver for the interest in diazaspirocycles is their utility as bioisosteres —substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The diazaspiro[3.3]heptane motif, a close structural cousin to the [3.5]nonane system, has been successfully employed as a bioisostere for the ubiquitous piperazine ring[1][2].
The rationale for this substitution lies in the conformational constraint imposed by the spirocyclic center. While a piperazine ring is flexible, a diazaspirocycle is rigid. This rigidity can be highly advantageous:
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Enhanced Selectivity: By locking substituents into a specific spatial orientation, binding to the intended biological target can be optimized, while binding to off-targets is reduced[1].
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Improved Physicochemical Properties: The introduction of sp³ character generally increases aqueous solubility and can improve metabolic stability compared to flatter, more lipophilic aromatic systems[1]. For instance, replacing a morpholine ring with an azaspirocycle has been shown to lower the distribution coefficient (logD), a key parameter in drug design[1].
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Novelty and Patentability: These scaffolds provide access to novel chemical space, allowing for the development of new intellectual property around existing pharmacophores[3].
Caption: Bioisosteric replacement of piperazine with a diazaspirocycle.
Section 3: Synthetic Strategies for Diazaspiro Cores
While a specific, validated synthesis for 7-Methyl-1,7-diazaspiro[3.5]nonane is not published, a plausible synthetic route can be extrapolated from methodologies used for its isomers and related compounds, such as 7-Methyl-2,7-diazaspiro[3.5]nonane[5]. A common strategy involves the deprotection of a suitable precursor.
The following protocol describes the final deprotection step to yield the free base, a common concluding step in multi-step syntheses of such scaffolds. This example is adapted from the synthesis of a related diazaspiro[3.5]nonane[5].
Protocol: Acid-Mediated Deprotection of a Boc-Protected Diazaspiro[3.5]nonane Precursor
Causality and Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group, generating the volatile byproducts isobutylene and carbon dioxide, which simplifies purification. Dichloromethane (DCM) is a common solvent for this reaction as it is inert to TFA and effectively dissolves many organic substrates.
Workflow Diagram:
Caption: Workflow for the deprotection of a Boc-protected precursor.
Step-by-Step Methodology:
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Preparation: A Boc-protected precursor, such as tert-butyl 7-methyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, is obtained via a multi-step synthesis (not detailed here).
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Dissolution: The Boc-protected intermediate (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: The flask is placed in an ice-water bath and the solution is cooled to 0°C with stirring. This is crucial to moderate the initial exothermic reaction upon acid addition.
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Acid Addition: Trifluoroacetic acid (TFA, ~10 equivalents) is added dropwise to the stirring solution over 5-10 minutes.
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Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
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Workup: The solvents (DCM and excess TFA) are removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil or solid is triturated with cold diethyl ether. This causes the product (as a TFA salt) to precipitate, while non-polar impurities remain in the ether. The solid is then collected by filtration, washed with additional cold ether, and dried under vacuum to yield the purified diazaspirocycle salt[5]. The free base can be obtained by subsequent neutralization with a suitable base and extraction.
Section 4: Potential Biological Applications and Future Research Directions
Given the utility of related diazaspirocycles, 7-Methyl-1,7-diazaspiro[3.5]nonane represents a valuable, underexplored building block for drug discovery.
Oncology: A significant breakthrough has been the use of a 2,7-diazaspiro[3.5]nonane moiety in the development of covalent inhibitors for KRAS G12C, a notorious and previously "undruggable" cancer driver[6]. In these inhibitors, the diazaspirocycle acts as a rigid linker that correctly orients a reactive acryloyl group to bind covalently to the mutated cysteine residue in the KRAS protein's switch-II pocket[6]. This demonstrates the scaffold's ability to provide precise vectorization for targeted covalent inhibitors. The 1,7-diaza isomer could offer a different vector and substitution pattern for optimizing such interactions.
Central Nervous System (CNS) Disorders: Spirocyclic scaffolds are increasingly used in the design of agents targeting CNS receptors. For example, 1,9-diazaspiro[5.5]undecane derivatives have been investigated as antagonists for the neurokinin-1 (NK1) and histamine H3 receptors, which are implicated in pain and cognitive disorders, respectively[7]. The rigid nature of the spirocycle is critical for achieving high receptor affinity and selectivity.
Future Research:
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Validated Synthesis: The primary hurdle is the development and publication of a robust, scalable synthesis for 7-Methyl-1,7-diazaspiro[3.5]nonane.
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Fragment-Based Screening: The compound could be included in fragment libraries to identify novel interactions with a wide range of biological targets.
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SAR Studies: Once incorporated into a lead compound, the two distinct nitrogen atoms of the 1,7-diaza scaffold provide two points for chemical modification, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties[2].
Conclusion
7-Methyl-1,7-diazaspiro[3.5]nonane (PubChem CID 47002625) stands as a molecule of high potential, yet it remains a frontier of chemical exploration. While direct experimental data is currently absent from the public domain, its structural characteristics place it firmly within the class of privileged diazaspirocyclic scaffolds that are transforming medicinal chemistry. By serving as rigid, three-dimensional bioisosteres, these frameworks offer a proven strategy to enhance selectivity, improve physicochemical properties, and unlock novel intellectual property. The successful application of its isomers in challenging areas like oncology underscores the immense potential held by this scaffold. Future work must focus on establishing a validated synthesis, which will undoubtedly open the door for its inclusion in drug discovery programs targeting a multitude of diseases.
References
- The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
- 7-methyl-1,7-diazaspiro[3.5]nonane. PubChemLite.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
- 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. ChemicalBook.
- Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed.
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